molecular formula C8H11N5O3 B2722465 5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione CAS No. 1696912-87-4

5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione

Cat. No.: B2722465
CAS No.: 1696912-87-4
M. Wt: 225.208
InChI Key: YCHPGJNMUWAFLC-UHFFFAOYSA-N
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Description

5-{[1-(2-Hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione (hydantoin) core substituted with a 1,2,3-triazole moiety linked via a methyl group. This structural framework is frequently explored in medicinal chemistry due to the pharmacophoric relevance of both hydantoin and triazole moieties, which are associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-[[1-(2-hydroxyethyl)triazol-4-yl]methyl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c14-2-1-13-4-5(11-12-13)3-6-7(15)10-8(16)9-6/h4,6,14H,1-3H2,(H2,9,10,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPGJNMUWAFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCO)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the triazole intermediate.

    Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated synthesis platforms for the subsequent steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The hydroxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that can include the formation of triazole derivatives through copper-catalyzed cycloaddition reactions. The one-pot synthesis method has been noted for its efficiency and environmental friendliness, which is crucial in modern chemical practices . The structural characteristics of this compound allow it to engage in various biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research has indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione have been shown to inhibit cell proliferation in breast cancer models. Specifically, studies have identified triazole-containing compounds that induce apoptosis and cell cycle arrest in cancer cells, suggesting that modifications to the imidazolidine structure could enhance these effects .

Antimicrobial Properties

The antimicrobial activity of imidazolidine derivatives has been documented extensively. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . This positions This compound as a potential candidate for developing new antimicrobial agents.

In Vitro Studies

In vitro studies have been essential in evaluating the biological activity of this compound. For example, compounds derived from imidazolidines have been tested for their cytotoxic effects on various cancer cell lines. The results often indicate significant antiproliferative activity with IC50 values in the nanomolar range against specific cancer types .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions between the compound and target proteins involved in cancer progression or microbial resistance. Such studies have revealed potential binding sites and modes of action that can be exploited for therapeutic development .

Case Studies and Research Findings

Study ReferenceFindings
Identified significant anticancer properties through cell cycle arrest mechanisms in breast cancer cells.
Demonstrated antimicrobial efficacy against various bacterial strains with potential for drug development.
Provided structural insights through molecular docking that suggest effective binding interactions with target proteins.

Mechanism of Action

The mechanism of action of 5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It can interact with cell surface receptors, altering their signaling pathways.

    Protein-Ligand Interactions: The compound can serve as a ligand that binds to specific proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 5-{[1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
  • Structural Difference : The 2-hydroxyethyl group in the target compound is replaced with a 2-methoxyethyl group.
  • However, it may enhance metabolic stability by resisting oxidation .
  • Synthesis : Both compounds utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), but the methoxyethyl variant requires protection/deprotection steps for the methoxy group, increasing synthetic complexity .
2.1.2. (Z)-5-Benzylidene-3-((1-(4-Substituted Benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
  • Core Difference : Thiazolidine-2,4-dione replaces imidazolidine-2,4-dione.
  • Impact : The sulfur atom in thiazolidine increases electron-withdrawing effects, altering redox properties and biological activity. For example, these derivatives exhibit potent anti-inflammatory activity (IC~50~ values: 0.8–2.4 µM) due to enhanced interaction with cyclooxygenase-2 (COX-2) .
  • Bioactivity : The target compound’s hydantoin core may favor different targets, such as GABA receptors or antimicrobial enzymes, due to its rigid, planar structure .
2.1.3. Quinoline-based Thiazolidine-2,4-dione Triazole Hybrids
  • Structural Complexity: Incorporates a quinoline moiety linked to thiazolidine-2,4-dione via a triazole-methylthio bridge.
  • Impact: The quinoline group enables π-π stacking with biological targets, improving binding affinity. These hybrids show anticancer activity (e.g., IC~50~: 9.2 µM against MCF-7 cells) .

Physicochemical Properties

Property Target Compound Methoxyethyl Analog Thiazolidine-dione Analog
Molecular Weight 279.25 g/mol 293.28 g/mol 408.42 g/mol (avg.)
LogP (Predicted) -0.45 0.12 2.8–3.5
Aqueous Solubility Moderate (~1.2 mg/mL) Low (~0.3 mg/mL) Poor (<0.1 mg/mL)
Melting Point 162–164°C 147–149°C 180–185°C

Biological Activity

5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(2-hydroxyethyl)-1H-1,2,3-triazole with imidazolidine-2,4-dione derivatives. Various methodologies have been reported for its preparation, including one-pot reactions that simplify the process and enhance yield while maintaining purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, triazole derivatives have shown promising antiproliferative effects in various cancer cell lines. The compound demonstrated an IC50 value of 52 nM against MCF-7 breast cancer cells and 74 nM against MDA-MB-231 cells, indicating significant efficacy in inhibiting cell growth .

Mechanism of Action:

  • Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest and apoptosis in cancer cells.
  • Tubulin Targeting: Immunofluorescence studies confirmed that it targets tubulin, leading to multinucleation—a hallmark of mitotic catastrophe .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory properties. It acts as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which is crucial in regulating T cell receptor signaling. Inhibitors derived from imidazolidine structures have shown competitive inhibition with IC50 values ranging from 2.85 to 6.95 μM .

Study on Antinociceptive Activity

A study examined the antinociceptive effects of related imidazolidine derivatives using various behavioral tests in mice:

  • Rotarod Test: Evaluated motor coordination.
  • Hot Plate Test: Assessed pain response.
    Results indicated that doses administered (50 mg/kg to 200 mg/kg) significantly improved performance on the rotarod compared to control groups, suggesting potential analgesic properties .

Data Tables

Biological Activity IC50 Value (nM) Cell Line Mechanism
Antiproliferative52MCF-7 (ER+/PR+)G2/M phase arrest
Antiproliferative74MDA-MB-231Induction of apoptosis
LYP Inhibition2.85 - 6.95Jurkat T cellsCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, similar imidazolidine-2,4-dione derivatives were prepared by reacting precursors like 5-methylimidazolidine-2,4-dione with halogenated intermediates under reflux in polar solvents (e.g., ethanol or DMF) using bases such as sodium ethoxide . Optimization involves adjusting stoichiometry, temperature (e.g., 70–100°C), and catalyst loading. Yields can be enhanced by stepwise purification (e.g., recrystallization from DMF/acetic acid mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., triazole proton signals at δ 7.5–8.5 ppm) .
  • UPLC-MS : Verify molecular weight (e.g., [M+H]+ peaks) and purity .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Resolution of Conflicts : Cross-validate with X-ray crystallography (e.g., SHELXL refinement) or 2D NMR (COSY, HSQC) .

Q. How does the compound’s crystallographic data compare with computational predictions, and what strategies are recommended for handling refinement challenges?

  • Methodological Answer : Use SHELXL for refinement . Compare experimental bond lengths/angles with density functional theory (DFT) calculations. For challenges like high thermal motion in the triazole-hydroxyethyl moiety:

  • Apply anisotropic displacement parameters (ADPs).
  • Use restraints for disordered regions.
  • Validate against high-resolution data (≤1.0 Å) to minimize errors .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the structure-activity relationship (SAR) of this compound’s derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Synthetic Modifications : Vary substituents (e.g., hydroxyethyl group, triazole position) .
  • Enzyme Assays : Test inhibitory activity (IC50) against targets like tyrosinase, using L-DOPA as a substrate .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes in active sites (e.g., triazole interactions with copper ions in tyrosinase) .

Q. How should researchers address discrepancies between computational docking predictions and experimental binding affinity measurements?

  • Methodological Answer :

  • Parametric Adjustments : Re-optimize docking force fields (e.g., Van der Waals radii, solvation models).
  • Mutagenesis Studies : Validate predicted binding residues (e.g., His residues in tyrosinase).
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability .

Q. What methodologies are effective for analyzing the compound’s stability under various pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions at 40–80°C .
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the triazole ring).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Q. In crystallographic refinement using SHELXL, what specific parameters require optimization when dealing with high thermal motion in the triazole-hydroxyethyl moiety?

  • Methodological Answer :

  • ADPs and TLS : Refine anisotropic displacement parameters and apply translation-libration-screw (TLS) models.
  • Occupancy Refinement : For disordered solvent or substituents, adjust occupancy factors iteratively.
  • Hydrogen Bonding : Restrain O–H∙∙∙N distances in the hydroxyethyl group to 2.7–3.0 Å .

Q. How can researchers design kinetic experiments to differentiate between competitive and non-competitive inhibition mechanisms?

  • Methodological Answer :

  • Substrate Titration : Measure enzyme velocity at varying substrate concentrations (0.1–10× Km).
  • Lineweaver-Burk Analysis : Competitive inhibition shows intersecting lines at the y-axis; non-competitive lines intersect on the x-axis.
  • Ki Determination : Use Cheng-Prusoff equation for IC50-to-Ki conversion .

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